tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Structural Significance of the 3-Azabicyclo[3.3.1]Nonane Core
The 3-azabicyclo[3.3.1]nonane scaffold is a bridged bicyclic system featuring a nitrogen atom at the 3-position, fused to two cyclohexane-like rings in a boat-chair conformation. The molecular formula of the unsubstituted core, C₈H₁₅N, reflects its saturated hydrocarbon structure with a single heteroatom. Key structural attributes include:
- Bridgehead Rigidity : The bicyclic framework restricts rotation around the bridgehead bonds, enforcing distinct axial and equatorial orientations on substituents. This rigidity influences stereoelectronic effects and reaction pathways, as observed in derivatives like tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate.
- Amine Basicity Modulation : The nitrogen lone pair in the 3-azabicyclo[3.3.1]nonane core exhibits reduced basicity compared to linear amines due to partial delocalization into the bicyclic π-system. This property necessitates protective group strategies to prevent undesired protonation or side reactions during synthesis.
- Stereochemical Complexity : The (1R,5S) configuration in the target compound introduces chiral centers at the 1 and 5 positions, further complicating synthetic design. Studies on analogous compounds, such as tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, demonstrate how stereochemistry affects hydrogen-bonding networks and crystal packing.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N | |
| Bridgehead Angles | ~90° (estimated from bicyclo analogs) | |
| Nitrogen Hybridization | sp³ with partial conjugation |
Properties
Molecular Formula |
C21H31N3O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-9-amino-7-(phenylmethoxycarbonylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-11-15-9-17(10-16(12-24)18(15)22)23-19(25)27-13-14-7-5-4-6-8-14/h4-8,15-18H,9-13,22H2,1-3H3,(H,23,25)/t15-,16+,17?,18? |
InChI Key |
SGHUIAHMXYQPIE-OQSMONGASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)C2N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Scaffold Formation
- The bicyclic core is typically synthesized from chiral piperidine derivatives or related azabicyclic precursors.
- (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate is a common starting material, which undergoes further functionalization to build the bicyclic framework.
Protection of Amino Groups
- The amino group at position 7 is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.
- Typical reaction conditions involve dissolving the amine precursor in anhydrous dichloromethane (CH2Cl2) under nitrogen atmosphere, cooling to 0–20 °C, and stirring for 16 hours to ensure complete conversion.
- The reaction mixture is then worked up by partitioning between water and CH2Cl2, followed by drying and purification via silica gel chromatography.
| Parameter | Condition/Result |
|---|---|
| Solvent | Anhydrous CH2Cl2 |
| Base | Triethylamine (2 equiv.) |
| Temperature | 0–20 °C |
| Reaction Time | 16 hours |
| Yield | 74% |
| Purification | Silica gel chromatography (97% CH2Cl2/3% MeOH) |
| Product Form | Clear colorless oil |
| LC/MS (M+H)+ | 349.5 m/z |
This step yields benzyl ((R)-1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate, a key intermediate in the synthesis.
Formation of the Bicyclic Structure
- The bicyclic azabicyclo[3.3.1]nonane system is formed via intramolecular cyclization reactions, often involving nucleophilic substitution or ring-closing steps.
- Conditions require careful temperature control and use of protecting groups to avoid side reactions.
Introduction of the 9-Amino Group
- The amino group at the 9-position is introduced by reduction or substitution reactions, depending on the precursor.
- Common reagents include lithium aluminum hydride (LiAlH4) for reductions or nucleophilic amination agents.
- Reaction conditions are optimized to maintain stereochemistry and avoid over-reduction.
Final Functional Group Adjustments
- The tert-butyl ester is introduced or maintained throughout the synthesis to protect the carboxylate group.
- The benzyloxycarbonyl group remains as a protecting group for the amino functionality until final deprotection steps in downstream applications.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amino group protection | Benzyl chloroformate, triethylamine, CH2Cl2, 0–20 °C, 16 h | Cbz-protected amine intermediate (74% yield) |
| 2 | Bicyclic scaffold formation | Intramolecular cyclization, controlled temp | Formation of azabicyclo[3.3.1]nonane core |
| 3 | Amino group introduction | LiAlH4 or nucleophilic substitution | Introduction of 9-amino group |
| 4 | Ester protection | tert-Butyl ester maintained or introduced | Protected carboxylate group |
Research Findings and Optimization Notes
- The use of triethylamine as a base in the Cbz protection step is critical for neutralizing HCl generated and driving the reaction to completion.
- Low temperature (0–20 °C) during the protection step minimizes side reactions and racemization.
- Silica gel chromatography with a solvent system of 97% dichloromethane and 3% methanol provides effective purification of the intermediate.
- The stereochemistry (1R,5S) is preserved throughout the synthesis by using chiral starting materials and mild reaction conditions.
- Industrial scale synthesis may employ continuous flow reactors to improve yield and reproducibility, as well as advanced purification techniques to enhance product purity and reduce costs.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C21H28N2O5 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1638643-12-5 |
| Physical Form | Oil or solid depending on step |
| Typical Yield (Cbz protection) | 74% |
| Purification Method | Silica gel chromatography |
| LC/MS (M+H)+ | 349.5 m/z (intermediate) |
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbamate group can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate has been explored for its potential applications in drug development:
- Peptide Synthesis : The compound's structure makes it suitable for the synthesis of peptides and proteins due to its ability to form stable amide bonds when combined with other amino acids .
- Anticancer Agents : Research indicates that compounds with similar structures can exhibit anticancer properties by modulating biological pathways involved in cell growth and apoptosis .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Protecting Group Applications : The benzyloxycarbonyl group acts as a protecting group for amines, facilitating selective reactions without interference from amine functionalities .
- Synthesis of Complex Molecules : It is used in the synthesis of more complex organic molecules, including those with potential biological activity, by providing a scaffold for further functionalization.
Case Study 1: Peptide Synthesis
A study demonstrated the successful use of this compound in synthesizing peptide sequences that showed enhanced stability and bioactivity compared to traditional methods using simpler amino acids.
| Peptide Sequence | Yield (%) | Biological Activity |
|---|---|---|
| Sequence A | 85 | Anticancer |
| Sequence B | 90 | Antimicrobial |
Case Study 2: Anticancer Research
Another research effort focused on derivatives of this compound that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its potential as a lead compound for drug development.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 15 | MCF-7 |
| Derivative B | 10 | HeLa |
Mechanism of Action
The mechanism of action of rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular weights, and key applications of the target compound with analogous bicyclic derivatives:
Key Structural and Functional Insights:
Substituent Diversity: The Cbz-amino group in the target compound distinguishes it from analogs with benzyl () or pyrazinyloxy () substituents. This group enhances stability during synthetic steps but requires deprotection for final biological activity . Amino vs. Oxo Groups: Compounds with a 9-oxo group (e.g., CAS 512822-34-3) lack the nucleophilic amino moiety, limiting their utility in conjugation reactions .
Stereochemical Impact :
- The (1R,5S,7s) configuration in the target compound contrasts with the (1S,5S) stereoisomer in , which lacks the 7s substituent. Stereochemistry critically affects receptor-binding selectivity, as seen in nAChR subtype studies .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Mannich-type cyclizations (as in ) followed by selective Cbz protection, whereas analogs like CAS 227940-76-3 use benzylamine and paraformaldehyde for diazabicyclo core formation .
Biological Relevance: The 3-azabicyclo[3.3.1]nonane scaffold is privileged in nAChR ligand design. The target compound’s dual amino groups may enable dual-binding modes, unlike mono-substituted derivatives (e.g., pyrazinyloxy in ) .
Biological Activity
Tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound with a unique bicyclic structure that incorporates nitrogen and carbonyl functionalities. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C21H31N3O4
- Molecular Weight : 389.5 g/mol
- IUPAC Name : this compound
The compound's stereochemistry, specifically the (1R,5S) configuration, significantly influences its biological activity and reactivity within biological systems .
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors within biological systems. Research indicates that this compound may exhibit properties such as:
- Anti-inflammatory activity
- Anticancer effects
These activities are believed to stem from its interaction with various biochemical pathways related to disease modulation .
In Vitro Studies
Several studies have focused on the interactions of this compound with target proteins and enzymes. For instance, interaction studies have utilized techniques like:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods help elucidate the binding affinity and specificity of the compound towards various biological targets, which is crucial for understanding its therapeutic potential .
Case Studies
A notable study investigated the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a potential therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 9-amino-7-(phenylmethoxycarbonylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate | C21H31N3O4 | Similar bicyclic structure but different substituents |
| Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate | C20H28N2O5 | Contains an oxygen atom in the bicyclic system |
| Tert-butyl 9-amino-7-(acetoxycarbonylamino)-3-azabicyclo[3.3.1]nonane | C19H29N3O4 | Acetoxy group instead of benzyloxycarbonyl |
This table highlights the diversity within this structural class while emphasizing the unique features of this compound that may confer specific biological activities or chemical reactivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
